molecular formula C15H15NO2 B14637844 3-(4-Methoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine CAS No. 51892-02-5

3-(4-Methoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine

Cat. No.: B14637844
CAS No.: 51892-02-5
M. Wt: 241.28 g/mol
InChI Key: OBOJSLQNQYPVSN-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine is an organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine typically involves the reaction of 4-methoxyaniline with formaldehyde and phenol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzoxazine ring.

  • Step 1: Formation of Schiff Base

      Reagents: 4-methoxyaniline, formaldehyde

      Conditions: Acidic or basic medium

      Product: Schiff base intermediate

  • Step 2: Cyclization

      Reagents: Schiff base intermediate, phenol

      Conditions: Elevated temperature, acidic or basic medium

      Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzoxazine ring can be reduced to form a dihydrobenzoxazine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 3-(4-Hydroxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted benzoxazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its ability to undergo polymerization reactions.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Hydroxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine
  • 3-(4-Chlorophenyl)-3,4-dihydro-2H-1,3-benzoxazine
  • 3-(4-Methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine

Uniqueness

3-(4-Methoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various chemical and pharmaceutical applications.

Properties

CAS No.

51892-02-5

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2,4-dihydro-1,3-benzoxazine

InChI

InChI=1S/C15H15NO2/c1-17-14-8-6-13(7-9-14)16-10-12-4-2-3-5-15(12)18-11-16/h2-9H,10-11H2,1H3

InChI Key

OBOJSLQNQYPVSN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC3=CC=CC=C3OC2

Origin of Product

United States

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